molecular formula C24H25FN2O4S B3014646 Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866846-17-5

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B3014646
CAS RN: 866846-17-5
M. Wt: 456.53
InChI Key: ACIIAZVZKHETFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate, is an important task in modern organic chemistry . The compound can be obtained via two synthetic routes. According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .


Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Antibacterial Agents

The compound has been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have shown potential as antibacterial agents, particularly against Staphylococcus aureus . The modification of existing drug molecules to include different functional groups, such as amide or alkyl groups, can enhance antimicrobial activity, and this compound serves as a key intermediate in such modifications .

Alzheimer’s Disease Treatment

Derivatives of this compound have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, making this compound significant for the development of new therapeutic agents targeting this debilitating condition .

Antipsychotic Medication Development

The compound is an important intermediate in the synthesis of paliperidone , the primary active metabolite of the antipsychotic drug risperidone . This highlights its role in the pharmaceutical industry for creating medications that manage symptoms of psychiatric disorders.

Drug Discovery and Biological Processes

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate: is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it valuable for investigating biological processes and drug discovery, providing insights into the development of new drugs and therapeutic strategies.

Chemical Synthesis

The compound offers a synthetic route to various derivatives with yields ranging from 55–92% . This efficiency in synthesis makes it a valuable tool for chemical research, where it can be used to create a wide range of substances with potential pharmacological applications .

Pharmacological Applications

Piperidine derivatives, including those derived from this compound, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, being part of drugs that treat a variety of conditions .

properties

IUPAC Name

ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-18(25)6-9-21(20)26-15-22(23)32(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIIAZVZKHETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate

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